{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound featuring a trifluoromethyl group and a fluoro-substituted phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can participate in a variety of reactions, including Suzuki–Miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates has been discussed as a significant process .
Result of Action
The presence of the trifluoromethyl group in a compound can significantly affect its reactivity and thus its biological activity .
Action Environment
The stability and reactivity of trifluoromethyl-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other chemical entities .
Preparation Methods
The synthesis of {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol at room temperature.
Chemical Reactions Analysis
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include substituted amines, alcohols, ketones, and carboxylic acids
Scientific Research Applications
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is utilized in the development of herbicides and fungicides due to its ability to disrupt specific biological pathways in plants and fungi.
Materials Science: It is employed in the creation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine can be compared with similar compounds such as:
4-(Trifluoromethyl)benzylamine: This compound lacks the fluoro substitution but shares the trifluoromethyl group, making it less reactive in certain substitution reactions.
3-Fluoro-4-methylbenzylamine: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
4-Fluoro-3-(trifluoromethyl)benzylamine: This is a positional isomer with similar reactivity but different steric and electronic effects
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13/h2-4,14H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIGHBIWIBBVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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